5,5-Difluoro-2-azaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
7,7-difluoro-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXJQEQOFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C12CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,5 Difluoro 2 Azaspiro 3.3 Heptane and Its Structural Analogs
Elaboration of the Azaspiro[3.3]heptane Ring System
The construction of the spiro[3.3]heptane framework, which features a challenging all-carbon quaternary center, is a key focus of synthetic efforts. Methodologies often involve the sequential or convergent assembly of the two four-membered rings.
Convergent Synthetic Strategies for Core Assembly
Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately before combining them. For spiro[3.3]heptane systems, this often involves the synthesis of two distinct cyclobutane (B1203170) precursors that are then joined. A notable strategy involves the use of a common intermediate, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be reacted with various nucleophiles to construct the second ring. nih.gov This approach has been successfully employed to generate a large array of 2-mono- and 2,2-bifunctionalized 6,6-difluorospiro[3.3]heptane building blocks on a multigram scale. nih.gov The benefit of such a strategy is its modularity, allowing for the rapid generation of a library of diverse analogs by modifying one of the initial fragments. researchgate.netnih.gov For instance, the Carreira group has demonstrated this principle in the synthesis of the broader azaspiro[3.3]heptane family. researchgate.net
| Synthetic Strategy | Description | Key Intermediates | Advantages |
| Convergent Synthesis | Separate synthesis of key fragments followed by their union. | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Modularity, efficiency for library synthesis, scalability. nih.gov |
| Cycloaddition | Formation of a cyclic product from two or more unsaturated molecules. | Ketenes, Imines, Spirocyclic β-lactams | Access to complex cyclic systems, formation of multiple bonds in one step. researchgate.netugent.be |
| Quaternary Center Construction | Direct formation of the spirocyclic quaternary carbon. | Titanacyclobutane intermediates, N-Boc-3-azetidinone | Streamlined access, circumvents use of pre-functionalized quaternary fragments. chemrxiv.orgchemrxiv.org |
| Intramolecular Cyclization | Ring formation via an internal nucleophilic attack. | 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, 3,3-bis(bromomethyl)oxetane | High-yielding, applicable to library and large-scale synthesis. thieme-connect.deacs.orgnih.gov |
Cycloaddition Reactions and Spirocyclic β-Lactam Intermediates
Cycloaddition reactions provide a powerful method for constructing cyclic systems. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a classic approach to synthesizing β-lactams. researchgate.net In the context of spiro[3.3]heptanes, this reaction can be used to form spirocyclic β-lactam intermediates, which are versatile precursors for further elaboration. researchgate.netugent.be These reactions can be performed using preformed ketenes or by generating them in situ from acid chlorides and a tertiary amine. researchgate.net The resulting spiro-fused 2-azetidinones can undergo various transformations, including ring-opening or modification of substituents, to yield new heterocyclic compounds. ugent.be Beyond [2+2] cycloadditions, other annulation strategies, such as [3+2] aza-annulations, have been developed for synthesizing related spirocyclic lactams, demonstrating the broad utility of cycloaddition chemistry in this field. researchgate.net
Stereoselective Approaches for All-Carbon Quaternary Center Construction within Azaspiro[3.n]alkanes
The central spirocyclic carbon of an azaspiro[3.n]alkane is an all-carbon quaternary center, the construction of which represents a significant synthetic hurdle. chemrxiv.org Traditional syntheses often require starting materials that already contain this quaternary carbon, which can be laborious to prepare. chemrxiv.org A modern approach circumvents this by directly constructing the functionalized quaternary center from a simpler precursor. One such methodology utilizes the reactivity of titanacyclobutane intermediates. chemrxiv.orgchemrxiv.org In this strategy, a ketone, such as the commercially available N-Boc-3-azetidinone, is reacted to form a titanacyclobutane intermediate. chemrxiv.org This intermediate can then be intercepted with various reagents to install the necessary groups, directly forming the quaternary center and streamlining access to a wide variety of azaspiro[3.n]alkanes. chemrxiv.orgchemrxiv.org The development of stereoselective methods for creating these centers is crucial, with approaches like chiral phosphoric acid-catalyzed Friedel–Crafts reactions showing high efficacy for generating indole-containing quaternary centers with excellent enantioselectivity. rsc.org
Intramolecular Cyclization Pathways, Including SN2 Alkylation
Intramolecular cyclization, particularly through SN2 alkylation, is a cornerstone for assembling the azaspiro[3.3]heptane scaffold. researchgate.net This strategy typically involves a precursor containing both a nucleophile (often an amine) and an electrophile (such as an alkyl halide) separated by a suitable tether. The ring is then closed via an internal nucleophilic attack. For example, 2,6-diazaspiro[3.3]heptanes can be synthesized from a precursor like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, which cyclizes upon heating with a base like potassium tert-butoxide. thieme-connect.de
A highly practical and scalable route to the related 2-oxa-6-azaspiro[3.3]heptane core involves the hydroxide-facilitated alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane. acs.orgnih.gov A key challenge in such double-alkylation/cyclization sequences is preventing the formation of dimeric or polymeric byproducts. nih.gov Process optimization has shown that slowly adding the base to the reaction mixture can significantly improve the yield of the desired spirocyclic product. This is because the intramolecular cyclization is a first-order kinetic process, while the competing intermolecular side reactions are second-order. By keeping the instantaneous concentration of the deprotonated intermediate low, the desired intramolecular pathway is favored. nih.gov
Stereocontrolled Introduction of Fluorine Atoms
The installation of the gem-difluoro motif is a critical step in the synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane. This transformation is typically achieved late in the synthetic sequence.
Deoxofluorination Protocols for Carbonyl Precursors
The most common method for introducing a gem-difluoromethylene group is the deoxofluorination of a corresponding ketone precursor. nih.gov This reaction replaces the carbonyl oxygen with two fluorine atoms. A variety of reagents can accomplish this transformation, with sulfur trifluoride-based reagents being particularly common. While diethylaminosulfur trifluoride (DAST) is a well-known deoxofluorinating agent, the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is often preferred for its improved safety profile and, in some cases, superior performance. organic-chemistry.org
In a synthetic route towards 6,6-difluorospiro[3.3]heptane derivatives, the fluorine atoms were installed by the deoxofluorination of methyl 6-oxospiro[3.3]heptane-2-carboxylate. nih.gov This ketone precursor itself required a seven-step synthesis, highlighting that while the fluorination step itself may be straightforward, accessing the necessary carbonyl precursor can be a substantial undertaking. nih.gov The choice of fluorinating agent and reaction conditions is critical to ensure high yields and avoid potential side reactions.
Nucleophilic Fluorination Techniques
The introduction of fluorine atoms into organic molecules can significantly impact their metabolic stability, lipophilicity, and binding affinity. In the synthesis of this compound, nucleophilic fluorination of a ketone precursor, 2-azaspiro[3.3]heptan-5-one, is a key transformation.
Deoxofluorination reactions are a common method for converting carbonyls to gem-difluoro groups. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®, are frequently employed for this purpose. The reaction proceeds via the formation of a fluoro-sulfonium intermediate, followed by nucleophilic attack of fluoride.
A significant challenge in nucleophilic fluorination is the often harsh reaction conditions required, which can be incompatible with sensitive functional groups. To address this, milder and more selective fluorinating agents have been developed. For instance, XtalFluor-E® and related reagents can effect deoxofluorination under less acidic conditions, thereby broadening the substrate scope.
The table below summarizes common nucleophilic fluorination reagents used for the synthesis of gem-difluoro compounds.
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Diethylaminosulfur trifluoride (DAST) | CH₂Cl₂, -78 °C to rt | Effective for a wide range of ketones | Thermally unstable, can lead to side reactions |
| Deoxo-Fluor® | Toluene or THF, rt to 80 °C | More thermally stable than DAST | Can still require elevated temperatures |
| XtalFluor-E® | CH₂Cl₂, rt | Mild reaction conditions | Higher cost |
| Fluolead™ | CH₂Cl₂, rt | High efficiency and selectivity | Newer reagent, less established |
Optimization of Synthetic Pathways for Multigram and Preparative Scale Production
The transition from laboratory-scale synthesis to multigram and preparative scale production presents numerous challenges, including reaction efficiency, purification methods, and cost-effectiveness. researchgate.netacs.org For this compound, optimization of the synthetic pathway is crucial for its practical application in drug discovery and development. researchgate.netacs.orgbldpharm.com
Furthermore, convergent synthetic strategies are often employed for large-scale production. nih.gov This involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach allows for the efficient production of advanced building blocks on a multigram scale. nih.gov Researchers have successfully developed a reliable methodology for constructing the 6-fluoro-spiro[3.3]heptane scaffold, yielding a vast library of building blocks on a multigram scale (up to 302 g). researchgate.net Similarly, a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, highlighting its utility in producing N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. researchgate.net
The choice of protecting groups is another critical consideration for large-scale synthesis. The protecting group should be stable under the reaction conditions of subsequent steps but easily removable in the final stage. For the nitrogen atom in the 2-azaspiro[3.3]heptane core, the benzhydryl group has been shown to be effective, allowing for facile purification and deprotection.
The following table outlines key considerations for optimizing the synthesis of this compound for large-scale production.
| Optimization Strategy | Description | Key Benefits |
| Convergent Synthesis | Assembly of the final product from pre-synthesized fragments. | Increased overall yield, easier purification of intermediates. nih.gov |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Reduced solvent waste, time, and purification steps. researchgate.net |
| Robust Reagents | Use of stable and commercially available starting materials and reagents. | Cost-effectiveness, reproducibility, and safety. |
| Optimized Purification | Development of efficient crystallization or distillation procedures. | High purity of the final product, avoidance of chromatography. |
Diverse Functionalization and Derivatization Strategies for this compound Scaffolds
The versatility of the this compound scaffold lies in its potential for diverse functionalization, allowing for the fine-tuning of its properties for specific biological targets. researchgate.netthieme-connect.de The secondary amine in the azetidine (B1206935) ring provides a convenient handle for introducing a wide range of substituents.
N-alkylation and N-arylation reactions are common methods for derivatization. These reactions can be achieved using various alkyl halides, aryl halides, or through reductive amination with aldehydes and ketones. thieme-connect.de For example, the reaction with benzyl (B1604629) bromide in the presence of a base yields the N-benzyl derivative.
Furthermore, the azetidine nitrogen can be acylated with acid chlorides or activated carboxylic acids to form amides. These amide derivatives can serve as key intermediates for further transformations or as final products with desired biological activities.
In addition to modifications at the nitrogen atom, functionalization of the carbon framework of the spirocycle can also be achieved, although this is often more challenging. The development of methods for the selective functionalization of the cyclobutane ring would further expand the chemical space accessible from this scaffold. Researchers have reported the preparation of versatile azaspiro[3.3]heptanes with multiple exit vectors, enabling straightforward access to novel modules for drug discovery. nih.gov
The table below provides examples of derivatization reactions for the this compound scaffold.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | N-Alkyl-5,5-difluoro-2-azaspiro[3.3]heptane |
| N-Arylation | Aryl halide, catalyst (e.g., Pd(OAc)₂), ligand, base | N-Aryl-5,5-difluoro-2-azaspiro[3.3]heptane |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-5,5-difluoro-2-azaspiro[3.3]heptane |
| N-Acylation | Acid chloride or anhydride, base (e.g., Et₃N) | N-Acyl-5,5-difluoro-2-azaspiro[3.3]heptane |
Conformational Landscape and Stereochemical Dynamics of 5,5 Difluoro 2 Azaspiro 3.3 Heptane Systems
Spectroscopic Characterization (e.g., X-ray Diffraction) for Definitive Structure Elucidation
Basic characterization data is available, confirming the compound's identity and providing some physical properties.
| Property | Value | Source |
| IUPAC Name | 5,5-difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate | sigmaaldrich.com |
| InChI Key | CITVMPKPGUBZQE-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Light yellow solid | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
This table presents basic identification and physical properties for the trifluoroacetic acid salt of this compound.
Computational Chemistry and Theoretical Studies on Conformational Preferences
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules like this compound, especially when experimental data is scarce. nih.gov Theoretical calculations can be employed to determine the lowest energy conformation of the molecule, mapping the potential energy surface associated with ring puckering and nitrogen inversion. mdpi.com For the 2-azaspiro[3.3]heptane framework, computational studies would likely explore the relative energies of different puckered conformations of the cyclobutane (B1203170) rings. The introduction of the geminal difluoro group at the 5-position would be a key focus of such studies, as the fluorine atoms significantly alter the electronic distribution and steric profile of the molecule. Calculations would likely predict a puckered conformation for both rings, with specific bond angles and dihedral angles defining the most stable arrangement. These studies can also provide insights into the impact of solvent on conformational preferences, as the polarity of the medium can influence the stability of different conformers. semanticscholar.org
Translational Applications in Medicinal Chemistry and Pharmaceutical Design
5,5-Difluoro-2-azaspiro[3.3]heptane as a Defined Bioisostere
A critical concept in drug design is bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity. The 2-azaspiro[3.3]heptane framework, and its fluorinated derivatives, are increasingly recognized as valuable bioisosteres for common nitrogen heterocycles. researchgate.netresearchgate.net
The 2-azaspiro[3.3]heptane scaffold has been proposed as a mimic for piperidine (B6355638). researchgate.net Its rigid, three-dimensional structure offers a distinct conformational profile compared to the more flexible piperidine ring. researchgate.netnih.gov The introduction of the 5,5-difluoro substitution further refines the electronic properties of this scaffold, making it a compelling bioisostere for piperazine (B1678402) as well. mdpi.comblumberginstitute.org While piperazine is a common motif in drug discovery, its basicity and potential for metabolic liabilities can be problematic. The 2,6-diazaspiro[3.3]heptane system, a related scaffold, is considered a "stretched" piperazine mimic due to its longer nitrogen-to-nitrogen distance. blumberginstitute.org The this compound offers a way to modulate the basicity of the nitrogen atom and introduce a polar center without the second nitrogen, providing a unique alternative to traditional piperazine replacements.
| Scaffold | Key Bioisosteric Features | Potential Advantages |
|---|---|---|
| This compound | Rigid, 3D structure; modulated basicity due to fluorine substitution. | Improved metabolic stability, unique vector orientation for substituents. researchgate.netnih.gov |
| Piperidine | Flexible six-membered ring. | Well-established in medicinal chemistry. researchgate.net |
| Piperazine | Two basic nitrogen atoms, flexible ring. | Can engage in multiple hydrogen bond interactions. blumberginstitute.org |
The rigid nature of the spiro[3.3]heptane core provides a well-defined orientation for substituents, which can lead to more precise interactions with biological targets. researchgate.net This conformational restriction can enhance binding affinity and selectivity. For instance, in the development of ketohexokinase inhibitors, the replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane scaffold resulted in optimal potency. blumberginstitute.org This was attributed to the spirocycle's ability to engage in a dual hydrogen-bonding interaction with Asp27 and Asn107, an interaction not as favorable for the more flexible piperazine. blumberginstitute.org Similarly, in the design of Son-of-sevenless homologue 1 (SOS-1) agonists, a spiro-azetidine derivative of piperazine exhibited enhanced affinity due to a different binding geometry with Glu887, a result of its reduced flexibility compared to piperazine. blumberginstitute.org The introduction of the gem-difluoro group in this compound can further influence molecular recognition by altering local dipole moments and the potential for hydrogen bond interactions.
Impact on Drug-Likeness and Pharmacokinetic Modulation
Beyond its role as a bioisostere, the this compound scaffold can significantly improve the drug-like properties and pharmacokinetic profile of a molecule. researchgate.net
Spirocyclic scaffolds are known to improve metabolic resistance. researchgate.net The quaternary carbon at the spirocyclic junction is less susceptible to metabolic oxidation compared to the methylene (B1212753) groups in more flexible aliphatic rings. The gem-difluoro substitution on the 2-azaspiro[3.3]heptane ring further enhances metabolic stability by blocking a potential site of oxidation. This strategy is a key advantage in designing drug candidates with improved half-lives and reduced metabolic liabilities. Research on 1-azaspiro[3.3]heptanes, another isomer, has shown improved metabolic stability over the more common 2-azaspiro[3.3]heptane. researchgate.net
| Compound Feature | Impact on Metabolic Stability |
|---|---|
| Spirocyclic Core | Reduces susceptibility to metabolic oxidation at the spiro-carbon. researchgate.net |
| Gem-difluoro Substitution | Blocks a potential site of metabolism, enhancing stability. |
The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of fluorine can modulate lipophilicity. While often thought to increase lipophilicity, strategic fluorination can also be used to fine-tune this property. Replacing a piperidine ring with an azaspiro[3.3]heptane analog can lead to a decrease in the calculated lipophilicity (clogP). researchgate.net This modulation of lipophilicity, combined with the rigid structure, can influence how a molecule interacts with and permeates cell membranes, ultimately affecting its distribution throughout the body.
Specific Therapeutic Development Programs Incorporating this compound or Related Scaffolds
The unique properties of the 2-azaspiro[3.3]heptane framework have led to its incorporation into various therapeutic development programs. In one notable example, a series of 2-azaspiro[3.3]heptane derivatives were designed and synthesized as orally bioavailable fetal hemoglobin (HbF) inducers for the potential treatment of β-thalassemia and sickle cell disease. nih.gov The optimization of a hit compound from a phenotypic screen led to a 2-azaspiro[3.3]heptane derivative that demonstrated a significant dose-dependent increase in globin switching in cynomolgus monkeys. nih.gov This compound also showed a favorable safety profile with no genotoxic effects. nih.gov
While specific public domain information on therapeutic programs incorporating the this compound exact moiety is limited, the broader class of fluorinated azaspiro[3.3]heptanes is of significant interest in drug discovery, as evidenced by their inclusion in patent applications for various targets, including CaM kinase inhibitors. chiralen.com
Development of Anti-infective Agents
The unique scaffold of this compound and its analogs has been instrumental in the creation of novel anti-infective agents, including potent antibiotics and antivirals.
While direct incorporation of this compound in TBI-223 is not explicitly detailed in the provided search results, the development of this potent antibiotic candidate against Mycobacterium tuberculosis relies heavily on a structurally similar analog, 2-oxa-6-azaspiro[3.3]heptane. TBI-223 is an oxazolidinone antibiotic, a class known for its efficacy against multidrug-resistant tuberculosis. nih.gov The synthesis of TBI-223 involves a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.gov A cost-effective and scalable two-step process for this intermediate has been developed, which is crucial for the large-scale production of TBI-223. nih.gov This highlights the importance of the spiro[3.3]heptane core in designing advanced antibiotic candidates.
The this compound moiety has been a key component in the development of potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. bioworld.com The structure-guided design of these inhibitors has led to the identification of highly potent compounds with nanomolar efficacy. bioworld.com
One notable example is the clinical candidate S-892216, a second-generation oral antiviral for COVID-19. sigmaaldrich.combldpharm.com The synthesis of S-892216 involves the use of 6,6-difluoro-2-azaspiro[3.3]heptane trifluoroacetic acid salt. elifesciences.org S-892216 has demonstrated highly potent antiviral activity against various SARS-CoV-2 variants, with an EC50 value of 2.48 nM in infected cells. sigmaaldrich.comambeed.com Pre-clinical studies have shown that S-892216 can inhibit viral replication in the lungs of infected mice at a dose 30-fold lower than another antiviral, ensitrelvir. sigmaaldrich.com
The introduction of the this compound group was part of an optimization effort that significantly enhanced the inhibitory activity of the lead compounds. sigmaaldrich.com The table below summarizes the in-vitro antiviral activity of S-892216 against different SARS-CoV-2 strains. accelachem.com
| SARS-CoV-2 Strain | EC50 (nmol/L) in VeroE6/TMPRSS2 cells |
| Strain 1 | 2.27 |
| Strain 2 | 12.5 |
| Omicron variants | 2.27-12.5 |
Data sourced from in-vitro studies. accelachem.com
Design of Anesthetic Analogs (e.g., Bupivacaine (B1668057) Derivatives)
The spiro[3.3]heptane framework has been explored as a bioisostere for the piperidine ring in the local anesthetic bupivacaine. While a direct analog featuring the this compound is not described in the provided results, a closely related analog, 1-azaspiro[3.3]heptane, has been incorporated into the bupivacaine structure. researchgate.net This modification resulted in a compound that retained significant anesthetic activity in vivo. researchgate.net The study of such analogs provides valuable insights into how the three-dimensional shape of the spirocyclic system can influence the pharmacological properties of anesthetic agents. researchgate.net
Receptor Modulators Targeting G-Protein Coupled Receptors (GPCRs)
The unique conformational constraints of the this compound scaffold make it an attractive moiety for designing ligands that can selectively target G-protein coupled receptors (GPCRs).
In the pursuit of novel treatments for obesity and other metabolic disorders, researchers have targeted the melanin-concentrating hormone receptor 1 (MCHR1). While direct use of this compound was not found, a key analog, 2-oxa-6-azaspiro[3.3]heptane, was integral to the discovery of AZD1979, a potent MCHR1 antagonist. nih.govnih.gov The lead optimization program focused on leveraging the physicochemical properties of the spirocyclic core to enhance central nervous system exposure and avoid off-target effects. nih.gov The resulting candidate, AZD1979, demonstrated favorable properties for a CNS drug, including high permeability. nih.gov
The this compound moiety has been successfully incorporated into the design of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, a promising target for the treatment of schizophrenia and other neuropsychiatric disorders. nih.govacs.org In a structure-activity relationship study, replacing a 2-oxa-6-azaspiro[3.3]heptane group with a 6,6-difluoro-2-azaspiro[3.3]heptane tail resulted in a significant 16-fold increase in potency at the human M4 receptor. acs.org This demonstrates the beneficial impact of the difluoro-substitution on the activity of these modulators.
The table below shows the potency of different spirocyclic analogs as M4 PAMs. acs.org
| Compound | Spirocyclic Moiety | hM4 EC50 (nM) |
| 14c | 2-oxa-6-azaspiro[3.3]heptane | 1600 |
| 14h | 6,6-difluoro-2-azaspiro[3.3]heptane | 100 |
Data reflects the half-maximal effective concentration (EC50) at the human M4 receptor. acs.org
Applications in Oncology and Proteolysis-Targeting Chimeras (PROTACs)
The rigid nature of the 2-azaspiro[3.3]heptane core, a recognized bioisostere of the more flexible piperidine ring, offers a strategic advantage in drug design by improving metabolic stability. The addition of the 5,5-difluoro substitution further enhances its utility, particularly in the realm of oncology. This structural motif has been identified as a valuable building block in the development of potential anticancer agents.
While specific clinical candidates containing the this compound moiety remain in the early stages of development, its application is being explored in the design of protein degraders. These innovative therapeutic agents, such as PROTACs, are engineered to selectively eliminate disease-causing proteins. The this compound unit can be incorporated into the linker component of a PROTAC, connecting the target protein-binding ligand to the E3 ligase-recruiting element. The spirocyclic nature of the compound can impart conformational rigidity to the linker, which is a critical parameter in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation. nih.gov
The general principle of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag a specific protein of interest for destruction. nih.gov The catalytic nature of this process means that a single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors. nih.gov The incorporation of the this compound scaffold into PROTAC linkers is an area of active investigation aimed at improving the efficacy and drug-like properties of these next-generation therapeutics.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted this compound Derivatives
The systematic modification of the this compound core and the analysis of the resulting changes in biological activity (SAR) and physicochemical properties (SPR) are crucial for optimizing its therapeutic potential. The gem-difluoro group at the 5-position significantly influences the molecule's properties. It can lower the basicity (pKa) of the secondary amine in the azaspirocycle, which can in turn affect its binding interactions with target proteins and its pharmacokinetic profile.
Currently, detailed SAR and SPR studies specifically focused on a wide range of substituted this compound derivatives in the public domain are limited. However, broader studies on related azaspiro[3.3]heptane scaffolds provide valuable insights. For instance, the substitution on the nitrogen atom of the azaspirocycle is a key vector for derivatization, allowing for the attachment of various functional groups to modulate target engagement and cellular permeability.
The table below illustrates the type of data that would be generated in a typical SAR study for a series of hypothetical inhibitors based on the this compound scaffold, targeting a generic kinase.
| Compound ID | R Group (Substitution on Nitrogen) | Kinase IC₅₀ (nM) | Cellular Potency (EC₅₀, nM) |
| 1a | Methyl | 500 | >1000 |
| 1b | Ethyl | 350 | 800 |
| 1c | Isopropyl | 600 | >1000 |
| 1d | Cyclopropyl | 200 | 450 |
| 1e | Phenyl | 150 | 300 |
| 1f | 4-Fluorophenyl | 80 | 150 |
This table is illustrative and does not represent actual experimental data.
From this hypothetical data, one could infer that aromatic substituents on the nitrogen are preferred for both kinase inhibition and cellular activity, with the addition of a fluorine atom to the phenyl ring further enhancing potency. This type of systematic study is essential for the rational design of more effective drug candidates.
Mechanistic Investigations of Compound-Target Interactions
Understanding how a drug molecule interacts with its biological target at a molecular level is fundamental to drug discovery. For compounds incorporating the this compound moiety, mechanistic studies aim to elucidate the specific binding modes and the functional consequences of this interaction.
In the context of PROTACs, the this compound-containing linker plays a critical role in orienting the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin. The rigidity of the linker can reduce the entropic penalty of forming the ternary complex, thereby increasing its stability and the efficiency of protein degradation.
Biophysical techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and surface plasmon resonance (SPR) are invaluable tools for these mechanistic investigations. While specific structural data for a this compound-containing compound bound to its target is not yet widely available in the public domain, the general principles of how such a scaffold can influence target engagement are well-understood within the medicinal chemistry community.
The table below outlines the types of mechanistic data that are typically sought for a novel inhibitor.
| Parameter | Method | Information Gained |
| Binding Affinity (K_D) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Quantifies the strength of the interaction between the compound and its target. |
| Binding Kinetics (k_on, k_off) | Surface Plasmon Resonance (SPR) | Determines the association and dissociation rates of the compound from its target. |
| Target Occupancy in Cells | Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET) | Measures the extent to which the compound is bound to its target in a cellular or in vivo setting. |
| Structural Basis of Interaction | X-ray Crystallography, Cryo-EM, NMR Spectroscopy | Provides a high-resolution 3D picture of the compound bound to its target, revealing key binding interactions. |
This table is illustrative of the types of mechanistic studies conducted in drug discovery.
Future Directions and Prospective Research Avenues
Exploration of Expanded Spirocyclic Heterocyclic Libraries
The quest for novel bioactive molecules with improved properties has led to a focus on expanding the accessible chemical space, particularly towards more three-dimensional structures. Azaspiro[3.3]heptanes are recognized as valuable building blocks for creating diverse libraries of sp3-rich compounds, which often exhibit enhanced clinical success rates due to improved potency, selectivity, and solubility. researchgate.net The incorporation of the 5,5-difluoro-2-azaspiro[3.3]heptane motif into these libraries offers several advantages.
The gem-difluoro group can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics. Research has shown that fluorinated spiro[3.3]heptane-derived building blocks have a high propensity to populate the lead-like chemical space. researchgate.net By systematically functionalizing the nitrogen atom and other available positions on the spirocyclic core of this compound, chemists can generate vast libraries of novel compounds. These libraries can then be screened against a wide range of biological targets to identify new hit compounds. The development of expedient synthetic routes to versatile azaspiro[3.3]heptanes with multiple points of diversification is crucial for this endeavor. nih.gov
Integration into Advanced Combinatorial Chemistry and High-Throughput Screening Platforms
Combinatorial chemistry and high-throughput screening (HTS) are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds. bldpharm.com The this compound scaffold is well-suited for integration into these platforms. Its robust chemical nature and the presence of a reactive secondary amine handle facilitate its use in a variety of chemical transformations amenable to combinatorial synthesis.
A particularly promising application is in the construction of DNA-encoded libraries (DELs). DEL technology allows for the creation and screening of libraries of unprecedented size by tagging each unique chemical structure with a distinct DNA barcode. chiralen.com Azaspiro[3.3]heptanes have been successfully incorporated into DELs to generate structurally complex and diverse molecule collections. sigmaaldrich.com The unique conformational rigidity and altered electronic properties conferred by the 5,5-difluoro substitution pattern make this specific building block an attractive candidate for inclusion in next-generation DELs, potentially leading to the discovery of potent and selective binders for challenging protein targets.
| Technology Platform | Relevance of this compound |
| High-Throughput Screening (HTS) | Derivatives can be readily synthesized and screened in large numbers. The difluoro group can improve screening performance by modulating solubility and reducing non-specific binding. |
| DNA-Encoded Libraries (DELs) | The scaffold can be incorporated into DELs to increase structural diversity and 3D character. The fluorine atoms can serve as spectroscopic probes or influence binding interactions. |
| Fragment-Based Drug Discovery (FBDD) | The core scaffold can be used as a starting point for fragment elaboration, with the fluorine atoms providing a vector for optimization. |
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The widespread adoption of this compound in drug discovery is contingent upon the availability of efficient, scalable, and sustainable synthetic routes. Current research focuses on developing methodologies that minimize waste, reduce the use of hazardous reagents, and are cost-effective for large-scale production.
A reported convenient methodology for the synthesis of the related 6,6-difluorospiro[3.3]heptane scaffold involves a convergent synthesis strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This approach has been demonstrated on a multigram scale, highlighting its potential for producing significant quantities of difluorinated spiro[3.3]heptane building blocks. sigmaaldrich.com Adapting and optimizing such routes for the 5,5-difluoro isomer is a key area of future research. Furthermore, the principles of green chemistry, such as atom economy and the use of catalytic methods, are being increasingly applied to the synthesis of complex molecules like spirocycles. The development of a catalytic, asymmetric synthesis would be a significant advancement, providing access to enantiomerically pure versions of this chiral scaffold.
Application in Emerging Therapeutic Areas and Biological Target Classes
The unique structural and electronic properties of this compound make it a compelling scaffold for targeting a variety of diseases. Its derivatives are being explored in several emerging therapeutic areas.
One such area is in the treatment of genetic hemoglobinopathies like β-thalassemia and sickle cell disease. Research has shown that derivatives of 2-azaspiro[3.3]heptane can act as potent inducers of fetal hemoglobin (HbF) production. nih.gov The reactivation of γ-globin gene expression to produce HbF is a promising therapeutic strategy for these conditions. The rigid structure of the azaspiro[3.3]heptane core was found to be a key feature for this activity. nih.gov The introduction of the 5,5-difluoro moiety could further enhance the potency, selectivity, and pharmacokinetic properties of these potential therapeutics.
Furthermore, the this compound scaffold has been incorporated into selective small-molecule inhibitors. For example, it is a key component of VU6015976, a potent and selective inhibitor of a specific biological target. The spirocyclic core enforces a specific conformation that is crucial for high-affinity binding to the target protein. This highlights the potential of this scaffold in developing targeted therapies for a range of diseases, including cancer and inflammatory disorders. The compound is also being investigated for its utility in targeted protein degradation.
| Therapeutic Area | Potential Application of this compound Derivatives |
| Genetic Hemoglobinopathies | Induction of fetal hemoglobin for the treatment of β-thalassemia and sickle cell disease. nih.gov |
| Oncology | Development of selective kinase inhibitors and other targeted anticancer agents. |
| Inflammatory Diseases | Design of inhibitors for key inflammatory pathway proteins. |
| Targeted Protein Degradation | Use as a scaffold in the design of proteolysis-targeting chimeras (PROTACs). |
Design of Fluorine-Labelled Probes for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov The development of novel PET probes is crucial for advancing our understanding of disease and for the development of new diagnostics and therapeutics. The fluorine-18 (B77423) (18F) isotope is a widely used radionuclide for PET due to its favorable decay characteristics. nih.gov
The this compound scaffold presents an excellent platform for the development of novel 18F-labeled PET probes. The presence of two fluorine atoms in the molecule provides a unique opportunity for late-stage radiofluorination. One of the non-radioactive fluorine atoms could be replaced with 18F in the final step of the synthesis. This "late-stage fluorination" is highly desirable in radiochemistry as it minimizes the handling of radioactive material and maximizes the radiochemical yield of the final product. nih.gov
Derivatives of this compound could be designed to bind to specific biological targets, such as receptors or enzymes that are upregulated in disease states. The resulting 18F-labeled probes would allow for the non-invasive imaging of these targets, providing valuable information for disease diagnosis, staging, and monitoring treatment response. The inherent properties of the difluorinated spirocyclic core could also contribute to favorable pharmacokinetic properties for a PET tracer, such as good brain penetration or rapid clearance from non-target tissues.
Q & A
Q. What are the key synthetic routes for 5,5-Difluoro-2-azaspiro[3.3]heptane, and how do they compare in scalability and stereochemical control?
The synthesis of azaspiro[3.3]heptane derivatives often employs [2+2] cycloaddition or Wittig reactions. For example, Carreira’s group developed a scalable route for 2-azaspiro[3.3]heptane derivatives starting from cyclobutanone via a Wittig reaction and subsequent [2+2] cycloaddition with Graf’s isocyanate, followed by carbonyl reduction . This method achieves gram-scale synthesis with high stereochemical fidelity. Alternatively, visible-light-mediated intermolecular cross-[2+2] cycloadditions using Ir(III) photosensitizers under blue light enable access to polysubstituted azaspiro[3.3]heptanes under mild conditions, though scalability may require optimization .
Q. How can the stereochemistry of this compound be confirmed experimentally?
Q. What are the critical physicochemical properties (e.g., pKa, solubility) of this compound, and how do they impact formulation in drug discovery?
Predicted properties for structurally similar spiro compounds include a pKa of ~4.42 (suggesting moderate acidity) and a density of ~1.55 g/cm³ . These properties influence solubility in polar solvents and compatibility with lipid membranes, which are critical for bioavailability studies. Experimental validation via potentiometric titration and HPLC-based solubility assays is recommended.
Advanced Research Questions
Q. How does the introduction of fluorine atoms at the 5,5-positions affect the conformational dynamics and bioactivity of 2-azaspiro[3.3]heptane?
Fluorination enhances metabolic stability and modulates electron density, which can alter binding affinity to target proteins. Computational studies (e.g., DFT) reveal that 5,5-difluoro substitution rigidifies the spiro core, reducing entropy penalties upon binding . Comparative SAR studies with non-fluorinated analogs are essential to quantify these effects.
Q. What strategies mitigate diastereomer formation during the synthesis of this compound?
Kinetic vs. thermodynamic control is critical. For example, in photochemical [2+2] cycloadditions, reaction temperature and light intensity influence diastereoselectivity. Epimerization post-synthesis (e.g., via acid/base catalysis) can selectively enrich desired diastereomers . Monitoring reaction progress with inline FTIR or LC-MS helps optimize conditions.
Q. How can conflicting data regarding the stability of this compound under acidic/basic conditions be resolved?
Contradictory stability reports may arise from impurities or solvent effects. Accelerated stability studies under controlled conditions (e.g., 0.1M HCl/NaOH at 25–40°C) with UPLC-MS monitoring can clarify degradation pathways. For instance, trifluoroacetate salts of similar spiro compounds show hygroscopicity-related instability, necessitating anhydrous storage .
Q. What computational tools are most effective for predicting the pharmacokinetic (PK) profile of this compound derivatives?
Machine learning models (e.g., ADMET Predictor™) and molecular dynamics simulations can estimate logP, permeability, and CYP450 inhibition. For example, the PSA (Polar Surface Area) of related spiro compounds (~37.3 Ų) correlates with moderate blood-brain barrier penetration . Validation using in vitro assays (e.g., Caco-2 permeability) is advised.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
